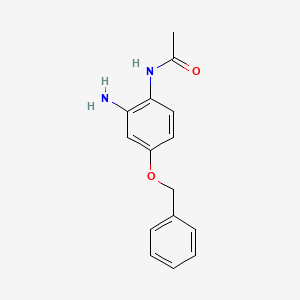

1-Acetamido-2-amino-4-benzyloxybenzene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H16N2O2 |

|---|---|

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

N-(2-amino-4-phenylmethoxyphenyl)acetamide |

InChI |

InChI=1S/C15H16N2O2/c1-11(18)17-15-8-7-13(9-14(15)16)19-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) |

InChI-Schlüssel |

OIORHRJSZHQCJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Chemical Transformations and Derivatization Studies

Acylation and Deacylation Reactions of the Amino and Acetamido Groups

The presence of two different nitrogen-based functional groups, a primary amine (-NH₂) and a secondary amide (-NHCOCH₃), allows for selective chemical manipulation. The primary amine is generally more nucleophilic than the amide group, which forms the basis for selective reactions.

Selective acylation of the more reactive primary amino group can be achieved under controlled conditions. The differential pKa values of the α- and ε-amino groups in peptides, which leads to different degrees of protonation and nucleophilicity, is a principle that can be applied here. nih.gov By carefully managing reaction parameters such as pH and the amount of the acylating agent, it is possible to preferentially target the primary amine. nih.gov

For instance, N-acetylation using a controlled amount of acetic anhydride (B1165640) at low temperatures can favor the formation of 1,2-diacetamido-4-benzyloxybenzene. nih.gov Conversely, deacylation, or hydrolysis, of the acetamido group can be performed to regenerate the amine. Enzymatic hydrolysis, a method noted for its high enantioselectivity with N-acyl L-a-amino acids, represents a mild and specific pathway for such transformations, although chemical methods involving acidic or basic conditions are also applicable. harvard.edu

Table 1: Summary of Selective Acylation and Deacylation Reactions

| Reaction Type | Reagent/Condition | Target Group | Expected Product | Key Principle |

|---|---|---|---|---|

| Selective N-Acetylation | Acetic Anhydride (controlled amount), 0°C | 2-Amino | 1,2-Diacetamido-4-benzyloxybenzene | Higher nucleophilicity of the primary amine. nih.gov |

| Deacylation (Hydrolysis) | Acid or Base Catalysis / Acylase Enzymes | 1-Acetamido | 2-Amino-4-benzyloxyaniline | Cleavage of the amide bond. harvard.edu |

The primary amino group is a key site for the synthesis of a wide array of derivatives, including substituted amides and ureas. nih.govnih.gov The synthesis of ureas typically involves the reaction of the amine with an isocyanate, which can be generated in situ from reagents like phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole). nih.gov This reaction leads to the formation of N-substituted urea (B33335) derivatives, which are present in numerous drug molecules. nih.gov

Similarly, a variety of substituted amides can be synthesized by reacting the amino group with different carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). researchgate.net These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Table 2: Examples of Amide and Urea Formation

| Derivative Type | General Reaction | Example Reagent | Resulting Moiety |

|---|---|---|---|

| Substituted Urea | Amine + Isocyanate | Phenyl isocyanate | N-(2-acetamido-5-(benzyloxy)phenyl)-N'-phenylurea |

| Substituted Amide | Amine + Acyl Chloride | Benzoyl chloride | N-(2-acetamido-5-(benzyloxy)phenyl)benzamide |

Modifications of the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the phenolic hydroxyl function. Its removal or replacement is a common strategic step in multi-step syntheses.

The benzyl (B1604629) group is valued as a protecting group due to its stability under many acidic and basic conditions. semanticscholar.org However, it can be selectively cleaved using several methods. The most common method is palladium-catalyzed hydrogenation, which reductively cleaves the C-O bond to yield the corresponding phenol (B47542) and toluene (B28343). organic-chemistry.org

Alternative methods are necessary when the substrate contains other reducible functional groups. semanticscholar.org Oxidative cleavage provides a convenient option. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can effectively deprotect benzyl ethers, a reaction that can be facilitated by photoirradiation. organic-chemistry.orgmpg.de Other methods include copper-catalyzed cleavage in the presence of diacetoxyiodobenzene (B1259982) and p-toluenesulfonamide, which proceeds under mild conditions. semanticscholar.org

Table 3: Deprotection Methods for Benzyloxy Ethers

| Method | Reagents | Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Typically room temperature, atmospheric pressure | Clean and efficient, but not compatible with reducible groups (e.g., alkenes, alkynes, nitro groups). organic-chemistry.org |

| Oxidative Cleavage | DDQ | MeCN, photoirradiation | Mild conditions, useful for complex molecules with reducible groups. organic-chemistry.orgmpg.de |

| Copper-Catalyzed Cleavage | Cu(CF₃SO₃)₂, PhI(OAc)₂, TsNH₂ | Mild conditions | Offers a regioselective and specific alternative to reductive methods. semanticscholar.org |

| Strong Acid Cleavage | e.g., HBr, BBr₃ | Varies | Limited to acid-insensitive substrates. organic-chemistry.org |

Once the benzyloxy group is cleaved to reveal the free phenol (1-acetamido-2-amino-4-hydroxybenzene), this hydroxyl group can be derivatized to introduce new ether linkages. The Williamson ether synthesis is a classic and versatile method for this transformation. The phenol is first deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (Sₙ2) with an appropriate alkyl or aryl halide to form the desired ether. This pathway allows for the introduction of a wide variety of alkyloxy and aryloxy groups, enabling the synthesis of a library of analogues for structure-activity relationship studies.

Aromatic Substitution Reactions on the Benzene (B151609) Core

The benzene ring of 1-Acetamido-2-amino-4-benzyloxybenzene is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: amino (-NH₂), acetamido (-NHCOCH₃), and benzyloxy (-OCH₂Ph). All three are ortho, para-directing groups.

The relative activating strength of these groups generally follows the order: -NH₂ > -OR > -NHCOR. chegg.com Therefore, the primary amino group at the C-2 position is the most powerful activating and directing group. It strongly directs incoming electrophiles to its ortho position (C-3) and para position (C-5). The benzyloxy group at C-4 also directs to its ortho positions (C-3 and C-5). The acetamido group at C-1 directs to its ortho position (C-6) and its para position (C-4, which is already substituted).

The combined effect of these groups makes positions C-3 and C-5 the most probable sites for electrophilic attack. Steric hindrance from the adjacent C-2 amino and C-4 benzyloxy groups might influence the regioselectivity between these two sites, potentially favoring substitution at the less hindered C-5 position.

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent (Position) | Activating/Deactivating | Directing Effect | Activated Positions |

|---|---|---|---|

| Amino (-NH₂) (C-2) | Strongly Activating | Ortho, Para | C-3, C-5 |

| Benzyloxy (-OCH₂Ph) (C-4) | Activating | Ortho, Para | C-3, C-5 |

| Acetamido (-NHCOCH₃) (C-1) | Activating | Ortho, Para | C-6 |

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation would be expected to proceed readily on this activated ring system, primarily at the C-5 position.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and orientation of these substitutions are significantly influenced by the nature of the substituents already present on the ring. In the case of this compound, all three substituents are activating groups, meaning they increase the rate of electrophilic substitution compared to benzene itself. libretexts.org This is due to their ability to donate electron density to the aromatic ring, thereby stabilizing the carbocation intermediate formed during the reaction. msu.edu

The directing effect of these groups determines the position of the incoming electrophile. The amino, acetamido, and benzyloxy groups are all ortho, para-directors. savemyexams.comwikipedia.org This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

In this compound, the positions on the ring are numbered as follows:

C1: -NHCOCH₃

C2: -NH₂

C3: H

C4: -OCH₂C₆H₅

C5: H

C6: H

The directing effects of the substituents can be summarized as follows:

The acetamido group at C1 directs incoming electrophiles to the C2 (already substituted) and C6 positions. The amino group is a stronger activating group than the acetamido group. chegg.com

The amino group at C2 directs incoming electrophiles to the C1 (already substituted) and C3 positions.

The benzyloxy group at C4 directs incoming electrophiles to the C3 and C5 positions.

Considering the combined influence of these groups, the most likely positions for electrophilic attack are C3, C5, and C6. The amino group is one of the strongest activating groups, followed by the benzyloxy (alkoxy) group, and then the acetamido group. The powerful activating and directing effect of the amino and benzyloxy groups will strongly favor substitution at the positions ortho and para to them.

Therefore, the expected regioselectivity for electrophilic aromatic substitution on this compound would be predominantly at the C3 and C5 positions, as these are activated by both the amino and benzyloxy groups. The C6 position is also activated, but to a lesser extent, primarily by the acetamido group. Steric hindrance may also play a role in favoring substitution at the less hindered C5 position over the C3 position, which is situated between two substituents.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Groups | Predicted Reactivity |

| C3 | Amino (ortho), Benzyloxy (ortho) | High |

| C5 | Benzyloxy (ortho) | High |

| C6 | Acetamido (ortho) | Moderate |

Nucleophilic Aromatic Substitution with Activated Substrates

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, which is favored by electron-donating groups, nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, positioned ortho or para to a good leaving group (such as a halide). libretexts.org These EWGs are necessary to decrease the electron density of the ring, making it susceptible to attack by a nucleophile, and to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. chemistrysteps.com

The parent compound, this compound, is highly activated towards electrophilic attack due to its electron-donating substituents. Consequently, it is deactivated towards nucleophilic aromatic substitution. For SNAr to occur on a derivative of this compound, two key modifications would be necessary:

Introduction of a good leaving group: One of the hydrogen atoms on the ring would need to be replaced by a group that can be readily displaced by a nucleophile, such as a halogen (e.g., -F, -Cl, -Br).

Introduction of strong electron-withdrawing groups: To sufficiently activate the ring for nucleophilic attack, one or more powerful EWGs, such as a nitro group (-NO₂), cyano group (-CN), or trifluoromethyl group (-CF₃), would need to be introduced, preferably at positions ortho or para to the leaving group.

Without these activating features, this compound and its simple derivatives are not suitable substrates for nucleophilic aromatic substitution.

Synthesis of Structural Analogs and Homologs

The synthesis of structural analogs and homologs of this compound is a valuable strategy for exploring structure-activity relationships and for developing new compounds with tailored properties.

Exploration of Substituent Effects on Reaction Pathways

By systematically modifying the substituents on the aromatic ring, chemists can investigate their electronic and steric effects on the reactivity and regioselectivity of the molecule. For example, replacing the benzyloxy group with other alkoxy groups of varying chain lengths or branching could influence the steric hindrance around the neighboring positions, potentially altering the preferred site of electrophilic attack.

Creation of Diversified Chemical Libraries for Research Purposes

The core structure of this compound can serve as a scaffold for the generation of a diversified chemical library. Combinatorial chemistry approaches can be employed to systematically introduce a wide variety of functional groups at different positions on the benzene ring. libretexts.org For example, starting with a suitable precursor, different acyl groups could be used to vary the acetamido moiety, a range of alkyl or aryl halides could be used to modify the benzyloxy group, and various electrophiles could be introduced onto the aromatic ring.

The synthesis of such libraries allows for the high-throughput screening of a large number of related compounds, which is a powerful tool in drug discovery and materials science for identifying molecules with desired biological activities or physical properties. The development of efficient and versatile synthetic routes to polysubstituted benzene derivatives is therefore an active area of chemical research. nih.gov

Mechanistic Investigations of Reactions Involving 1 Acetamido 2 Amino 4 Benzyloxybenzene

Reaction Kinetics and Thermodynamic Analysis of Key Steps

The kinetics of reactions involving 1-Acetamido-2-amino-4-benzyloxybenzene are primarily influenced by the nucleophilicity of the two nitrogen atoms and the electron density of the aromatic ring. The primary amino group is significantly more nucleophilic and basic than the nitrogen of the acetamido group, where the lone pair is delocalized by resonance with the adjacent carbonyl group. Consequently, reactions such as acylation and alkylation are expected to occur preferentially at the primary amine.

Table 1: Hypothetical Kinetic Data for the Acylation of a Substituted o-Phenylenediamine (B120857)

| Reaction Step | Reactant | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Monoacylation | Primary Amine | 1.5 x 10⁻² | 45 |

| Diacylation | Acetamido Group | 2.0 x 10⁻⁵ | 75 |

Note: This data is illustrative and based on typical values for related compounds.

Thermodynamically, the formation of an amide from the primary amine is an exothermic and generally spontaneous process, favored by the formation of a stable amide bond. The equilibrium of such reactions typically lies far to the product side, especially if a base is used to neutralize the acid byproduct. Further reactions on the aromatic ring, such as electrophilic substitution, are also thermodynamically favorable due to the preservation of the aromatic system. allen.in The stability of the resulting products is influenced by the electronic and steric interactions of the substituents.

Elucidation of Reaction Mechanisms for Functional Group Interconversions

The functional groups of this compound can undergo a variety of interconversions, the mechanisms of which are well-established in organic chemistry.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the potent ortho, para-directing effects of the amino (-NH₂) and benzyloxy (-OCH₂Ph) groups, and the ortho, para-directing acetamido (-NHCOCH₃) group. libretexts.org The positions ortho and para to the strongly activating amino and benzyloxy groups are the most nucleophilic. Given the existing substitution pattern, the primary sites for electrophilic attack are the positions ortho to the amino and benzyloxy groups (positions 3 and 5). The directing effects of the substituents are synergistic.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Formation of a sigma complex (arenium ion): The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate. The stability of this intermediate is enhanced by the electron-donating substituents. byjus.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. allen.in

For example, in a nitration reaction, the nitronium ion (NO₂⁺) would be attacked by the aromatic ring, leading to the formation of a nitro-substituted derivative.

Reactions of the Amino Group:

The primary amino group can be readily converted into other functional groups.

Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C), the primary aromatic amine forms a diazonium salt. geeksforgeeks.orglibretexts.org This reaction proceeds through the formation of a nitrosoamine, followed by tautomerization and dehydration to yield the diazonium ion. These salts are versatile intermediates for introducing a wide range of substituents (e.g., -OH, -CN, -X via Sandmeyer reaction).

Acylation and Sulfonylation: As discussed, the primary amine reacts readily with acyl chlorides or anhydrides to form amides. slideshare.net Similarly, it reacts with sulfonyl chlorides to yield sulfonamides. These reactions proceed via nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center.

Intramolecular Cyclization:

The ortho-disposed amino and acetamido groups can participate in intramolecular cyclization reactions to form heterocyclic systems. For instance, reaction with a suitable one-carbon electrophile (e.g., a carboxylic acid derivative under dehydrating conditions) can lead to the formation of a benzimidazole ring system. The mechanism involves initial acylation or condensation at the more nucleophilic primary amine, followed by intramolecular nucleophilic attack by the acetamido nitrogen and subsequent dehydration. The reaction of o-phenylenediamines with various reagents to form heterocyclic compounds is a well-documented process. researcher.life

Stereochemical Outcomes in Chiral Transformations (if applicable to specific derivatives)

The parent compound, this compound, is achiral. Therefore, discussions of stereochemical outcomes are only relevant when it is reacted with chiral reagents or when a chiral center is introduced into a derivative.

For instance, if a derivative of this compound were to possess a stereocenter (e.g., in the benzyloxy group, or through substitution with a chiral moiety), its reactions could exhibit stereoselectivity or stereospecificity.

Diastereoselectivity: If a new stereocenter is formed in a molecule that already contains one, the two possible diastereomers may be formed in unequal amounts. This is due to the different energies of the diastereomeric transition states leading to their formation. The existing stereocenter can influence the approach of the reagent through steric hindrance or by directing it through non-covalent interactions.

Enantioselectivity: In reactions involving a chiral catalyst or a chiral auxiliary, an enantioselective transformation of a prochiral derivative could be achieved. For example, the reduction of a ketone derivative of this compound with a chiral reducing agent could yield one enantiomer of the corresponding alcohol in excess.

Currently, there is a lack of specific research in the scientific literature focusing on the stereochemical outcomes of chiral transformations involving derivatives of this compound. However, the general principles of stereochemistry would apply to any such reactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Electronic Structure

Studies on related aminophenol and aniline (B41778) derivatives have shown that the nature and position of substituents significantly influence the electronic properties. researchgate.netresearchgate.net For instance, the amino and benzyloxy groups are electron-donating, while the acetamido group can be either weakly electron-donating or -withdrawing depending on its conformation. The interplay of these groups would affect the electron density on the benzene (B151609) ring and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and stability. researchcommons.org In analogous systems, such as substituted thiophene (B33073) sulfonamides, the HOMO and LUMO are key to understanding the molecule's stability and interactions. mdpi.com

Table 1: Predicted Electronic Properties of 1-Acetamido-2-amino-4-benzyloxybenzene based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively high | Presence of electron-donating amino and benzyloxy groups. |

| LUMO Energy | Relatively low | Influence of the aromatic system and potential for electron acceptance. |

| HOMO-LUMO Gap | Moderate | Balance between electron-donating and potentially withdrawing groups. |

| Electron Density | Increased on the benzene ring, particularly at ortho and para positions to the amino and benzyloxy groups. | Combined effect of multiple electron-donating substituents. |

Note: The values in this table are qualitative predictions based on general principles and data from related compounds, not from direct calculations on this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the calculation of activation energies for transition states. For this compound, several types of reactions could be modeled, such as electrophilic aromatic substitution or oxidation of the amino or hydroxyl groups.

The synthesis of acetaminophen (B1664979) (N-acetyl-4-aminophenol), a structurally related compound, involves the acylation of p-aminophenol. The reaction mechanism proceeds through a nucleophilic attack of the amino group on acetic anhydride (B1165640). researchgate.net A similar pathway could be envisioned for the synthesis or further modification of this compound.

Transition state analysis for reactions involving benzylic and benzenesulfonyl chlorides has been computationally investigated, revealing the nuances of SN1 and SN2 mechanisms. researchgate.net Such studies provide a framework for understanding potential substitution reactions at the benzylic position of the benzyloxy group in the title compound. Furthermore, the degradation pathways of compounds like acetaminophen have been modeled, identifying various by-products and reactive intermediates. rsc.orgresearchgate.net Similar computational approaches could predict the metabolic or environmental degradation products of this compound.

Conformational Analysis and Molecular Dynamics Simulations of Related Structures

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of N-arylacetamide derivatives has revealed the presence of rotational isomers due to restricted rotation around the amide N-CO bond and the aryl-nitrogen bond. researchgate.net It is highly probable that this compound would also exhibit such conformational isomerism, which could be explored using computational methods.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. wikimedia.org MD simulations have been employed to study the stability of ligand-protein complexes for various aniline and N-phenylacetamide derivatives, helping to understand their potential as enzyme inhibitors. wikimedia.orgmdpi.comajchem-a.com While no specific MD simulations for this compound are available, data from related systems suggest that the flexibility of the benzyloxy and acetamido groups would be significant in its interactions with biological macromolecules.

Semi-empirical calculations on substituted polyaniline model compounds have shown that ring substitution has a minimal effect on the dihedral angles along the polymer chain, suggesting that the core conformation is relatively stable. ibm.com This could imply that the benzene ring in this compound provides a somewhat rigid scaffold from which the substituents project.

Predicting Reactivity and Selectivity in Organic Transformations

Computational methods are increasingly used to predict the reactivity and selectivity of organic molecules, which is crucial for designing efficient synthetic routes. nih.govcmu.edupurdue.edu For this compound, reactivity prediction would focus on the relative reactivity of the different functional groups and the regioselectivity of reactions on the aromatic ring.

Conceptual DFT provides a framework for quantifying the reactivity of different sites within a molecule using descriptors such as Fukui functions and dual descriptors. nih.gov These descriptors can identify the most likely sites for nucleophilic and electrophilic attack. In the case of this compound, the amino group and the electron-rich aromatic ring would be susceptible to electrophilic attack, while the acetamido group could potentially undergo hydrolysis under certain conditions.

Quantitative Structure-Activity Relationship (QSAR) studies on phenol (B47542) and nitroaromatic derivatives have successfully correlated molecular descriptors with toxic effects. nih.govmdpi.com These models often use quantum chemical descriptors to quantify electronic properties that drive reactivity and biological interactions. Such an approach could be hypothetically applied to a series of derivatives of this compound to predict their biological activities or toxicities. The reactivity of aminophenol derivatives has been studied using DFT, with calculations of ionization potential and bond dissociation energies helping to explain their relative stabilities. researchgate.net

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of "1-Acetamido-2-amino-4-benzyloxybenzene," providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the presence of key structural motifs. The acetamido group is expected to show a sharp singlet for the methyl protons (CH₃) typically in the range of δ 2.0-2.2 ppm. tandfonline.comchemicalbook.comresearchgate.net The benzylic protons (O-CH₂-Ph) of the benzyloxy group would likely appear as a singlet around δ 5.0-5.2 ppm. chemicalbook.comspectrabase.comugm.ac.idresearchgate.net The aromatic protons on the disubstituted benzene (B151609) ring and the monosubstituted benzyl (B1604629) ring will present as a complex series of multiplets in the aromatic region (approximately δ 6.5-7.5 ppm). The protons of the primary amino group (-NH₂) and the secondary amide group (-NH) will appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbon of the acetamido group is anticipated to resonate in the downfield region, around δ 168-172 ppm. The methyl carbon of the acetamido group would appear at approximately δ 20-25 ppm. The benzylic carbon is expected around δ 70 ppm. The aromatic carbons would generate a series of signals in the δ 110-160 ppm range, with their specific shifts dependent on the electronic effects of the substituents. chemicalbook.comrsc.orgamazonaws.comrsc.orgnanomedicine-rj.com

Infrared (IR) Spectroscopy:

The IR spectrum reveals the presence of characteristic functional groups. Key absorption bands for "this compound" would include:

N-H Stretching: The amino (-NH₂) and amide (-NH) groups will exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine may show two distinct bands corresponding to symmetric and asymmetric stretching. researchgate.netnist.gov

C=O Stretching: A strong absorption band corresponding to the amide carbonyl group is expected around 1650-1680 cm⁻¹. researchgate.net

C-O Stretching: The ether linkage of the benzyloxy group will likely show a characteristic C-O stretching band in the region of 1200-1250 cm⁻¹.

Aromatic C=C and C-H Stretching: The benzene rings will display C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. libretexts.orglibretexts.org

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. libretexts.orgspectroscopyonline.comspectroscopyonline.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For "this compound," the molecular ion peak [M]⁺ would be observed. A prominent fragment is often the benzyl cation at m/z 91, resulting from the cleavage of the benzylic ether bond. nist.gov Another common fragmentation pathway for acetanilides involves the loss of ketene (B1206846) (CH₂=C=O) from the molecular ion. nist.gov

UV-Vis Spectroscopy:

The UV-Vis spectrum of "this compound" in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption bands characteristic of substituted benzene derivatives. nist.govacs.orgspcmc.ac.inup.ac.zascispace.com The presence of the amino, acetamido, and benzyloxy groups, which act as auxochromes, is likely to cause a bathochromic (red) shift of the primary and secondary benzene absorption bands to longer wavelengths, typically in the 250-300 nm range. spcmc.ac.inup.ac.za

| Spectroscopic Technique | Functional Group/Structural Feature | Expected Observation |

| ¹H NMR | Acetamido (-COCH₃) | Singlet, δ 2.0-2.2 ppm |

| Benzyloxy (-OCH₂Ph) | Singlet, δ 5.0-5.2 ppm | |

| Aromatic Protons | Multiplets, δ 6.5-7.5 ppm | |

| Amino (-NH₂) and Amide (-NH) | Broad singlets | |

| ¹³C NMR | Carbonyl (C=O) | δ 168-172 ppm |

| Acetamido (CH₃) | δ 20-25 ppm | |

| Benzyloxy (CH₂) | δ ~70 ppm | |

| Aromatic Carbons | δ 110-160 ppm | |

| IR | N-H (Amino and Amide) | 3200-3500 cm⁻¹ |

| C=O (Amide) | 1650-1680 cm⁻¹ | |

| C-O (Ether) | 1200-1250 cm⁻¹ | |

| Aromatic C=C | 1450-1600 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ | Corresponds to the molecular weight |

| Fragmentation | Prominent peak at m/z 91 (benzyl cation) | |

| UV-Vis | Substituted Benzene Chromophore | Absorption maxima in the 250-300 nm range |

Chromatographic Methods for Purity Analysis and Isolation

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for assessing the purity of "this compound." A reversed-phase HPLC method would be suitable, typically employing a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small amount of acid like formic acid) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govthermofisher.comresearchgate.netlcms.czmtc-usa.com Gradient elution may be necessary to achieve optimal separation of the main compound from any potential impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined from its UV-Vis spectrum.

Gas Chromatography (GC):

Direct analysis of "this compound" by GC can be challenging due to its relatively low volatility and the presence of polar amino and amide groups. Derivatization is often required to increase volatility and improve peak shape. sigmaaldrich.com A common derivatization technique is silylation, which replaces the active hydrogens on the amino and amide groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.netomicsonline.orgusra.edu The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) with a flame ionization detector (FID) or a mass spectrometer (MS).

Thin-Layer Chromatography (TLC):

TLC is a simple and rapid technique for monitoring reaction progress and for preliminary purity checks. A silica (B1680970) gel plate can be used as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of the solvents would be adjusted to achieve an appropriate retention factor (Rf) for the compound. Visualization of the spots can be achieved under UV light (due to the aromatic rings) or by using a suitable staining reagent.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase/Conditions | Detection | Application |

| HPLC | Reversed-phase (C18 or C8) | Acetonitrile/water or Methanol/water with buffer | UV | Purity assessment, quantification |

| GC | Non-polar or medium-polarity capillary column | Helium or Nitrogen carrier gas (after derivatization) | FID, MS | Analysis of volatile derivatives |

| TLC | Silica gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | UV light, staining reagents | Reaction monitoring, preliminary purity check |

Advanced Analytical Techniques for Complex Mixtures

For the analysis of "this compound" in complex matrices or for the identification of trace-level impurities, advanced hyphenated techniques are employed. ijsdr.orgajrconline.orgijfmr.comajpaonline.comijfmr.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. LC-MS is particularly useful for identifying and quantifying impurities, even at very low concentrations. It provides molecular weight information for each separated component, which is invaluable for impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with derivatization, GC-MS offers high-resolution separation and definitive identification of volatile impurities. The mass spectra obtained can be compared with spectral libraries for confident peak identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This technique is extremely powerful for the unambiguous structural elucidation of unknown impurities or degradation products without the need for prior isolation.

These advanced methods are critical in pharmaceutical development and quality control to ensure the identity, purity, and stability of drug substances and products.

Applications As a Synthetic Intermediate in Materials Science and Industrial Chemistry

Precursor in the Synthesis of Advanced Organic Materials (e.g., Polymers, Dyes, Pigments)

The unique arrangement of functional groups in 1-Acetamido-2-amino-4-benzyloxybenzene makes it a logical precursor for the synthesis of specialized polymers and colorants. Its core structure is analogous to o-phenylenediamine (B120857), a fundamental building block for many advanced materials.

Polymers:

Aromatic diamines are critical monomers for producing high-performance polymers known for their exceptional thermal and chemical stability. One of the most prominent classes of such polymers is the polybenzimidazoles (PBIs). PBIs are typically synthesized through the polycondensation of an aromatic tetra-amine with a dicarboxylic acid or its derivatives. benicewiczgroup.comresearchgate.net The structural motif of this compound, featuring two adjacent nitrogen-based functional groups, allows it to function as a diamine monomer following the hydrolysis of the acetamido group.

The polymerization process would involve reacting the resulting tetra-amine with monomers like isophthalic acid in a high-temperature solution, often using a medium like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to facilitate the reaction and produce a high molecular weight polymer. researchgate.netresearchgate.net The incorporation of the benzyloxy substituent onto the polymer backbone could enhance solubility in organic solvents, aiding in processing, and provide a reactive site for post-polymerization modifications, such as cross-linking or grafting of other functional moieties after de-benzylation.

| Polymer Class | General Monomer 1 (Tetra-amine) | General Monomer 2 (Di-acid Derivative) | Key Polymer Properties |

|---|---|---|---|

| Polybenzimidazole (PBI) | 3,3′-Diaminobenzidine (DAB) | Isophthalic Acid (IPA) | High thermal stability, chemical resistance, mechanical strength |

| Substituted PBI | Tetra-amino-diphenylsulfone | Isophthalic Acid (IPA) | Enhanced solubility, high-temperature gas separation |

| Aliphatic PBI | 3,3′-Diaminobenzidine (DAB) | Aliphatic Dicarboxylic Acids | High mechanical strength, high glass transition temperature |

Dyes and Pigments:

The structure of this compound is well-suited for the synthesis of two important classes of dyes: phenazines and azo dyes.

Phenazine (B1670421) Dyes: Phenazines are nitrogen-containing heterocyclic compounds that form the core of many synthetic dyes and pigments. ias.ac.inresearchgate.net A common and effective method for their synthesis is the condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound, such as an o-quinone. guidechem.comrasayanjournal.co.in In this context, this compound can serve as the o-diamine component. The reaction would lead to a highly substituted phenazine derivative, where the acetamido and benzyloxy groups would function as auxochromes, influencing the final color, solubility, and binding properties of the dye.

Azo Dyes: Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants. nih.gov Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component (e.g., a phenol (B47542) or another amine). nih.govrsc.org The free primary amino group in this compound can be converted into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures. rsc.org This reactive diazonium salt can then be coupled with various nucleophiles to form a stable azo dye. The substituents on the benzene (B151609) ring would modulate the electronic properties of the diazonium salt and influence the hue of the resulting dye.

| Dye Class | Key Precursor Type 1 | Key Precursor Type 2 | Core Chromophore |

|---|---|---|---|

| Phenazine | o-Phenylenediamine | o-Quinone | Dibenzo[b,e]pyrazine |

| Azo Dye (Monoazo) | Aromatic Primary Amine | Phenol or Aniline (B41778) | Ar-N=N-Ar' |

| Quinoxaline (B1680401) | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Benzo[a]pyrazine |

Building Block for Functional Molecules with Non-Biological Utility

Beyond polymers and dyes, this compound serves as a versatile building block for constructing more complex functional molecules with applications in materials science. The o-diamine moiety is a precursor to a wide range of nitrogen-containing heterocycles.

A prime example is the synthesis of quinoxalines, which are formed by the condensation of an o-diamine with a 1,2-dicarbonyl compound. researchgate.net Reacting this compound with a diketone like benzil (B1666583) would yield a highly substituted quinoxaline derivative. Such molecules can serve as ligands for creating metal complexes with specific catalytic or photophysical properties, or be incorporated into larger organic structures for use in electronic materials.

Similarly, reaction with an aldehyde would lead to the formation of a substituted benzimidazole. These heterocyclic cores are important in the design of organic semiconductors and other functional materials. benicewiczgroup.com The presence of the benzyloxy group provides a strategic advantage, as the benzyl (B1604629) group can be cleaved under specific conditions to reveal a hydroxyl group. This allows for further synthetic transformations, such as esterification or etherification, enabling the fine-tuning of the molecule's properties for a specific application, like tuning the performance of an organic light-emitting diode (OLED) or a sensor.

Role in the Preparation of Intermediates for Agrochemicals or Specialty Chemicals

In complex organic synthesis, the use of protecting groups is a fundamental strategy to mask reactive functional groups and direct reactions to other parts of a molecule. This compound can be viewed as a protected form of 2,4-diaminophenol (B1205310), a valuable industrial intermediate. google.comnih.gov

The acetamido group serves as a protected version of the amino group at position 1.

The benzyloxy group serves as a robust protecting group for the hydroxyl group at position 4.

2,4-Diaminophenol and its salts are known intermediates in the production of agrochemicals, such as herbicides and fungicides, as well as specialty chemicals like photographic developing agents. google.combiosynth.com The synthesis of complex derivatives often requires selective modification at one of the amino groups.

By using this compound, a chemist can perform reactions exclusively on the free primary amino group at position 2. Once the desired modification is achieved, the protecting groups can be removed in subsequent steps. The acetamido group can be hydrolyzed back to an amino group under acidic or basic conditions, and the benzyloxy group can be cleaved via catalytic hydrogenation to reveal the phenol. This strategic use of a protected intermediate allows for the synthesis of precisely substituted 2,4-diaminophenol derivatives that would be difficult to prepare otherwise, showcasing its role as an enabling building block for the agrochemical and specialty chemical industries.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for polysubstituted aminophenols often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents. Future research could focus on developing more efficient and environmentally benign pathways to 1-Acetamido-2-amino-4-benzyloxybenzene and its derivatives.

One potential approach involves the dehydrogenative synthesis from cyclohexanone (B45756) precursors, which allows for the one-shot installation of both amino and hydroxyl groups onto a phenyl ring. nih.gov This method could circumvent common issues with reactivity and selectivity in traditional aromatic functionalization. nih.gov Additionally, exploring green chemistry principles, such as the use of biomass-derived starting materials like hydroquinone, could lead to more sustainable production methods for key intermediates. digitellinc.com The challenges of traditional synthesis, such as high acid and salt waste from nitration of benzene (B151609), highlight the need for greener alternatives. digitellinc.com

Further research into catalytic systems, for instance, copper-catalyzed cascade reactions, could provide efficient routes to related meta-aminophenol derivatives and might be adaptable for the synthesis of ortho-aminophenols. mdpi.com These methods offer the potential for creating a variety of functionalized aminophenol derivatives with high yields. mdpi.com

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Dehydrogenative Aromatization | One-pot synthesis, circumvents traditional arene modification issues. nih.gov | Optimization of catalysts and reaction conditions for specific isomers. |

| Biomass-derived Feedstocks | Utilizes renewable resources, reduces reliance on petrochemicals. digitellinc.com | Efficient conversion of biomass intermediates to aminophenols. |

| Copper-Catalyzed Cascade Reactions | High efficiency and tolerance of various functional groups. mdpi.com | Adapting methodologies for the synthesis of ortho-aminophenol structures. |

Exploration of New Chemical Transformations for Diverse Derivatives

The functional groups of this compound serve as handles for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. The primary amino group, for instance, is a nucleophile that can react with various electrophiles.

Future work could explore reactions such as the formation of Schiff bases through condensation with aldehydes, a common method for creating compounds with potential biological activities. mdpi.com The amino group also allows for N-alkylation and N-acylation to introduce new side chains. For example, reductive alkylation with aldehydes can be employed to synthesize N-alkylated derivatives. nih.gov Furthermore, the acetamido group can be hydrolyzed to reveal a second amino group, opening pathways to symmetrically or asymmetrically disubstituted diamine derivatives.

The aromatic ring itself is amenable to electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. The development of novel multifunctional agents based on similar benzyloxyaniline structures for applications in medicinal chemistry demonstrates the potential for creating complex molecules from such scaffolds. nih.gov

Advanced Computational Studies to Guide Experimental Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, Density Functional Theory (DFT) calculations could be employed to investigate its geometric and electronic properties. researchgate.net Such studies can provide insights into the molecule's stability, chemical reactivity, and charge transfer characteristics. researchgate.net

Computational analysis of vibrational frequencies (IR) and nuclear magnetic resonance (NMR) spectra can aid in the characterization of the compound and its derivatives. researchgate.net Frontier molecular orbital analysis (HOMO-LUMO) can help in understanding the electronic transitions and predicting sites of reactivity. researchgate.net These theoretical calculations can be particularly valuable in designing new derivatives with desired electronic or optical properties.

Molecular docking studies could also be performed to explore the potential interactions of this compound and its derivatives with biological targets, although this falls outside the scope of non-biological applications. mdpi.com

Table 2: Potential Computational Study Parameters

| Computational Method | Information Gained | Potential Application in Research |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, vibrational frequencies. researchgate.netresearchgate.net | Guiding synthesis and characterization, predicting reactivity. |

| Frontier Molecular Orbital Analysis | HOMO-LUMO energy gap, charge transfer properties. researchgate.net | Designing molecules with specific electronic and optical properties. |

| Molecular Electrostatic Potential (MEP) | Identification of potential reactive sites. researchgate.net | Predicting outcomes of chemical reactions and intermolecular interactions. |

Potential for Innovative Non-Biological Applications

While many aminophenol derivatives are explored for their biological activity, the unique electronic and structural features of this compound suggest potential in materials science and other non-biological fields.

The substituted aniline (B41778) structure is a fundamental unit in the synthesis of conducting polymers like polyaniline. rsc.org By modifying the aniline monomer with substituents, the properties of the resulting polymer, such as solubility and electrical conductivity, can be tuned. rsc.org Future research could investigate the polymerization of this compound or its derivatives to create novel polymers with tailored properties for applications in chemical sensors or electronic devices. rsc.org

Furthermore, the compound could serve as an intermediate in the synthesis of specialized dyes. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a versatile class of colorants. The benzyloxy and acetamido groups would influence the final color and properties of such dyes.

The presence of multiple functional groups also suggests potential as a ligand for metal complexes or as a building block in the synthesis of more complex organic materials.

Q & A

Q. What are the recommended synthetic routes for 1-Acetamido-2-amino-4-benzyloxybenzene, and how can AI-driven tools enhance route planning?

- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Template_relevance models like Pistachio, Reaxys) can predict feasible pathways by leveraging reaction databases. For example:

- Precursor Selection : Prioritize benzyloxy- and acetamido-containing precursors to align with the target structure.

- One-Step Synthesis : Focus on direct coupling reactions (e.g., amide bond formation) between 4-benzyloxy-2-nitroaniline and acetylating agents, followed by nitro-group reduction .

Table 1 : Example Synthetic Strategies

| Strategy | Precursors | Reaction Conditions | Relevance Score (AI) |

|---|---|---|---|

| Route A | 4-Benzyloxy-2-nitroaniline + Acetic anhydride | DCM, RT, 24h | 0.89 |

| Route B | 4-Benzyloxy-2-aminophenol + Acetyl chloride | Pyridine, 0°C → RT | 0.76 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H-NMR to confirm benzyloxy (δ 4.9–5.1 ppm, singlet) and acetamido (δ 2.1 ppm, singlet) groups. C-NMR identifies carbonyl (C=O) at ~168–170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] = 285.12) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95%) with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. How can researchers determine the solubility and stability of this compound in various solvents?

- Methodological Answer :

- Shake-Flask Method : Dissolve 10 mg in 1 mL solvents (e.g., DMSO, ethanol, water) at 25°C, centrifuge, and quantify supernatant via UV-Vis (λ = 270 nm) .

- Stability Testing : Incubate at 4°C, 25°C, and 37°C for 72h; monitor degradation via HPLC. DMSO is preferred for long-term storage due to reduced hydrolysis .

Advanced Research Questions

Q. How can multi-step synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., nitro reduction to amine).

- Catalyst Optimization : Employ Pd/C (5% w/w) for nitro-group reduction under H (1 atm), achieving >90% conversion .

- Workup Strategies : Liquid-liquid extraction (ethyl acetate/water) removes unreacted acetylating agents .

Q. What in vitro methodologies are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against histone deacetylases (HDACs) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). IC values <10 µM suggest therapeutic potential .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC to reference drugs like CI-994 (tacedinaline) .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodological Answer :

- Triangulation : Validate findings using orthogonal assays (e.g., Western blot for HDAC inhibition alongside enzymatic assays) .

- Data Transparency : Share raw datasets (e.g., via Open Science Framework) to enable peer validation of anomalous results .

- Control Standardization : Ensure consistent cell passage numbers and reagent batches to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.